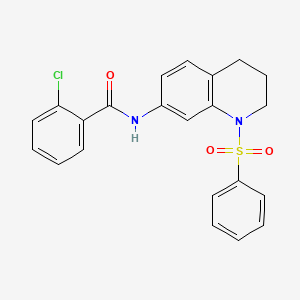

![molecular formula C19H20N2O3S B2658265 N-benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896375-16-9](/img/structure/B2658265.png)

N-benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide” is a complex organic compound. It likely contains a quinoline nucleus, which is a common structure in many bioactive compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various methods such as one-pot domino reactions, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), and more .Aplicaciones Científicas De Investigación

Antimalarial and Antiviral Activity

N-benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide and its derivatives have shown promising applications in the fight against infectious diseases. A theoretical investigation into sulfonamide derivatives highlighted their potential as COVID-19 therapeutic agents, utilizing computational calculations and molecular docking studies. These compounds have been shown to exhibit significant antimalarial activity, with one of the sulfonamides demonstrating excellent antimalarial activity through a low IC50 value. Additionally, the molecular docking studies of these compounds revealed small energy affinity against crucial enzymes in malaria and COVID-19 pathogens, indicating their potential for treating these diseases (Fahim & Ismael, 2021).

Neuroprotective Properties

Research into the neuroprotective properties of this compound analogs has found that these compounds can protect against cerebral ischemia. Specifically, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog, was found to be a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, offering protection against global ischemia even when administered two hours after an ischemic challenge (Sheardown et al., 1990).

Antimicrobial and Antibacterial Effects

The synthesis of novel quinoline sulfonamide derivatives has expanded the application of this compound into the realm of antimicrobial and antibacterial agents. Studies have shown that these derivatives possess high activity against Gram-positive bacteria, suggesting their potential in addressing antibiotic resistance and treating bacterial infections. This is particularly relevant for infections caused by pathogens that are developing resistance against available antibiotics (Alavi et al., 2017).

Anticancer Activity

Compounds bearing the sulfonamide moiety, including this compound derivatives, have been explored for their anticancer activity. These derivatives have been shown to exhibit substantial antitumor activity in vitro and/or in vivo, acting through various mechanisms, including the inhibition of carbonic anhydrase isozymes. Some derivatives have demonstrated considerable cytotoxic activity against human tumor cell lines, indicating their potential as anticancer agents (Ghorab, Alsaid, & El-Hossary, 2011).

Propiedades

IUPAC Name |

N-benzyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c22-18-9-8-16-12-17(11-15-7-4-10-21(18)19(15)16)25(23,24)20-13-14-5-2-1-3-6-14/h1-3,5-6,11-12,20H,4,7-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMGQGIZQNPWJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)S(=O)(=O)NCC4=CC=CC=C4)CCC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B2658184.png)

![cis-Exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/no-structure.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)thiophene-2-carboxamide](/img/structure/B2658191.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide](/img/structure/B2658194.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2658196.png)

![4-[[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2658198.png)